molecular formula C18H14N4O2 B2895510 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 794559-76-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2895510
CAS No.: 794559-76-5
M. Wt: 318.336
InChI Key: NZUQMEWBFBAOJU-UHFFFAOYSA-N
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Description

"N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide" is a heterocyclic compound featuring a benzodiazole core fused to a phenyl ring, which is further substituted with a 5-methyl-1,2-oxazole-3-carboxamide group. This structure combines aromatic and heteroaromatic motifs, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation. The benzodiazole moiety (1H-1,3-benzodiazol-2-yl) contributes π-π stacking and hydrogen-bonding capabilities, while the oxazole-carboxamide group enhances solubility and binding specificity .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUQMEWBFBAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the benzimidazole or oxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of "N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide" with related compounds from the evidence:

Compound Key Substituents Molecular Weight Purity Synthetic Method Key Differences
Target Compound :
This compound
1H-1,3-Benzodiazol-2-yl, 5-methyl-oxazole ~365.3 g/mol* N/A Likely coupling of benzodiazole and oxazole Unique benzodiazole core; potential for dual hydrogen-bonding and π-interactions.
Compound 32 ()
N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide
2,4-Dichlorophenoxy, methoxy ~461.3 g/mol 94.4–95.1% LiAlH4 reduction, TLC purification Chlorophenoxy substituents enhance lipophilicity; lacks benzodiazole’s N-heteroatoms.
Compound HM16 ()
Pyridin-3-ylmethyl 4-(2-chloro-3-(trifluoromethyl)phenyl)-5-methyl-1,2,3,4-tetrahydro-2H-1,2,4-triazole-3-carboxylate
Chloro-CF3-phenyl, pyridinylmethyl ~463.8 g/mol N/A Multistep alkylation/cyclization Triazole and pyridine groups offer distinct electronic profiles vs. benzodiazole.
Compound ()
5-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide
Benzodioxole, 2-chlorophenylmethyl ~413.8 g/mol N/A Oxadiazole formation via cyclodehydration Benzodioxole (oxygen-based) vs. benzodiazole (nitrogen-based); altered solubility.
Metabolite ()
N-{2-[4-({[(azepan-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
Sulfonylurea, azepane ~520.6 g/mol N/A Sulfonylation and carbamate coupling Bulky sulfonylurea group reduces membrane permeability compared to benzodiazole.

*Estimated based on analogous structures in and .

Key Observations:

Structural Diversity: The target compound’s benzodiazole group distinguishes it from analogs with chlorophenoxy (Compound 32), triazole (HM16), or benzodioxole () substituents. Benzodiazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions compared to oxygen-containing analogs . Electron-Withdrawing Effects: Chlorine and trifluoromethyl groups in HM16 and Compound 32 enhance metabolic stability but reduce solubility, whereas the target compound’s benzodiazole may balance polarity and lipophilicity .

Synthetic Complexity :

  • Compounds like HM16 () require multistep cyclization, while the target compound’s synthesis likely involves coupling a benzodiazole-phenylamine with an oxazole-carboxylic acid derivative, similar to ’s protocols using LiAlH4 or Cs2CO3-mediated reactions .

Purity and Yield :

  • Compound 32 () achieves >94% purity via TLC and HPLC, suggesting that similar methods (e.g., preparative HPLC) could be applied to the target compound .

Research Implications and Limitations

  • Knowledge Gaps: The absence of crystallographic data (cf. SHELX refinements in ) limits insight into the target compound’s conformational preferences. Further studies using X-ray diffraction or molecular docking are warranted.

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of approximately 373.41 g/mol. Its structural components include a benzodiazole moiety, which is known for various biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliStrong
Enterococcus faeciumModerate
Candida albicansLow

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzodiazole and oxazole rings can significantly enhance or diminish biological activity. For instance, substituents at specific positions on the phenyl ring were found to optimize antibacterial efficacy while minimizing toxicity.

Key Findings:

  • Substituents at the para position of the phenyl ring generally improve activity.
  • The introduction of electron-withdrawing groups enhances interaction with bacterial targets.

Toxicity Profile

Toxicity assessments indicate that while some derivatives exhibit promising antibacterial activity, they also show varying levels of cytotoxicity. The compound's toxicity was evaluated using various assays, including Daphnia magna and MTT assays, revealing a moderate toxicity profile compared to other known antimicrobial agents.

Table 2: Toxicity Assessment

CompoundToxicity LevelTest Organism
This compoundModerateDaphnia magna
Control CompoundHighDaphnia magna

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published by MDPI, this compound demonstrated significant inhibition against E. faecium biofilms. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents targeting biofilm-associated infections .

Case Study 2: Structure Optimization

Another investigation focused on optimizing the structure of the compound through various synthetic routes. The results indicated that certain modifications led to enhanced antibacterial activity while reducing cytotoxic effects. This highlights the importance of SAR in drug development processes .

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